![molecular formula C18H15F3N4O2 B2672395 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide CAS No. 2034256-53-4](/img/structure/B2672395.png)

3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

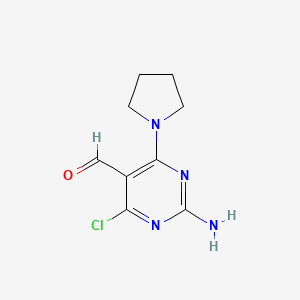

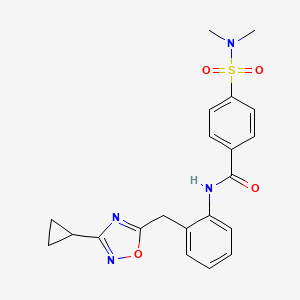

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrano[4,3-d]pyrimidin-2-yl group, and a benzamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrano[4,3-d]pyrimidin-2-yl group suggests that the molecule may have a heterocyclic ring system, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack . The trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties . The cyano group could influence the molecule’s polarity and reactivity .Aplicaciones Científicas De Investigación

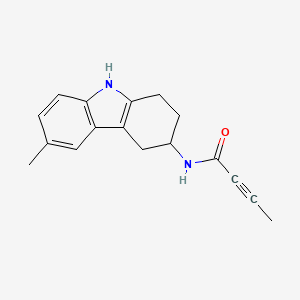

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that plays a critical role in various diseases, including inflammatory, infectious, and degenerative conditions. Researchers have identified 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) kinases . This compound disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells. In a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death, outperforming existing inhibitors. Its favorable pharmacokinetic properties make it a promising lead structure for further development.

Threonine Tyrosine Kinase (TTK) Inhibition

3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide: has also been investigated as a selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitor . TTK is involved in cell division and has implications in cancer. By inhibiting TTK, this compound may offer potential therapeutic benefits in cancer treatment.

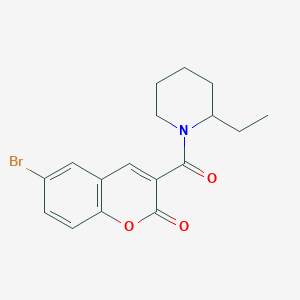

Anticancer Activity

In related studies, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones, which share structural similarities with our compound, exhibited significant inhibitory activity against cancer cells . While not directly the same compound, this finding suggests that the pyrimidine-based scaffold could be explored further for its anticancer potential.

Herbicide and Insecticide Synthesis

Fluorinated pyridines, including compounds related to our target, have been used as starting materials for the synthesis of herbicides and insecticides . Although this application is not directly related to the compound’s biological effects, it highlights its versatility in chemical synthesis.

Indole Derivatives

Indole derivatives, such as indole-3-acetic acid, are of wide interest due to their diverse biological and clinical applications . While not directly linked to our compound, this broader context underscores the importance of exploring novel chemical entities for potential therapeutic benefits.

Mecanismo De Acción

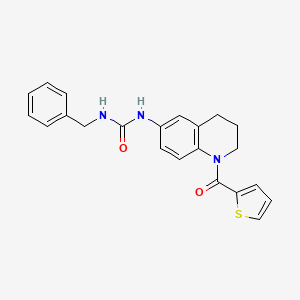

The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological targets. For example, pyrimidine derivatives are often associated with nucleotide synthesis and therefore could potentially interact with enzymes involved in DNA replication .

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry, materials science, or agrochemicals .

Propiedades

IUPAC Name |

3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHTZQFDPGCNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)